molecular formula C9H20N2O3 B14396806 N-Ethoxy-N',N'-dimethyl-N-(2-methylpropoxy)urea CAS No. 88470-38-6

N-Ethoxy-N',N'-dimethyl-N-(2-methylpropoxy)urea

Katalognummer: B14396806
CAS-Nummer: 88470-38-6
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: MRIXNPZXIVVKMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea is a chemical compound with the molecular formula C9H20N2O3 It is a derivative of urea, characterized by the presence of ethoxy, dimethyl, and methylpropoxy groups attached to the nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea typically involves the reaction of ethyl isocyanate with N,N-dimethyl-N-(2-methylpropoxy)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Ethoxy-N’,N’-dimethyl-N-(2-methylpropoxy)urea is unique due to the presence of both ethoxy and methylpropoxy groups, which confer distinct chemical properties and reactivity compared to other urea derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

88470-38-6

Molekularformel

C9H20N2O3

Molekulargewicht

204.27 g/mol

IUPAC-Name

1-ethoxy-3,3-dimethyl-1-(2-methylpropoxy)urea

InChI

InChI=1S/C9H20N2O3/c1-6-13-11(9(12)10(4)5)14-7-8(2)3/h8H,6-7H2,1-5H3

InChI-Schlüssel

MRIXNPZXIVVKMI-UHFFFAOYSA-N

Kanonische SMILES

CCON(C(=O)N(C)C)OCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.